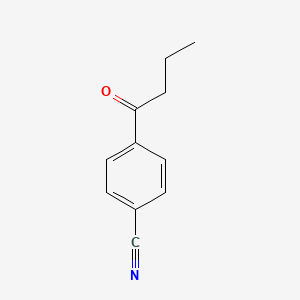

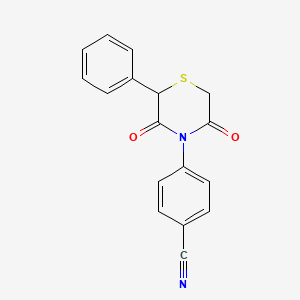

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

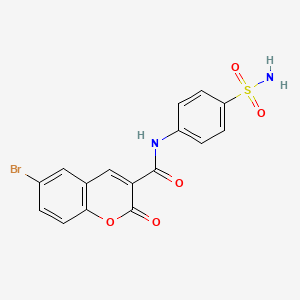

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a benzamide derivative that is used as a fluorescent probe for the detection of thiol-containing biomolecules in living cells.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One significant application of compounds related to 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is in the synthesis of heterocyclic compounds. Research has demonstrated the utility of related chemical frameworks in generating a variety of heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to create a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis and potential drug development (Mohareb et al., 2004).

Cyanide Detection

Another application of chemically similar compounds is in the detection of cyanide, an environmentally and biologically significant analyte. Chromogenic oxazines have been designed for the colorimetric detection of cyanide. These compounds undergo structural transformations in the presence of cyanide, leading to a visible color change, enabling the convenient determination of cyanide in aqueous environments. This method's selectivity and sensitivity highlight the potential of these compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).

Chemoselective N-benzoylation

In synthetic chemistry, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates represents another research application. This process produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest, via a mechanism that involves the formation of thiourea followed by elimination. Such reactions underscore the importance of these compounds in synthesizing biologically active molecules and their potential pharmaceutical applications (Singh et al., 2017).

Heterocyclic Skeleton Synthesis

The reaction of related cyanophenyl compounds with thioamides to synthesize heterocyclic skeletons, such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline, has been explored. These reactions reveal the potential of such compounds in creating complex heterocyclic structures, which are crucial in developing new pharmaceuticals and materials (Fathalla & Pazdera, 2002).

Propriétés

IUPAC Name |

4-cyano-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-10-3-11-22-16-5-2-1-4-15(16)20-17(21)14-8-6-13(12-19)7-9-14/h1-2,4-9H,3,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKLZTNPMVHWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)